Bis(i-propylcyclopentadienyl)iron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

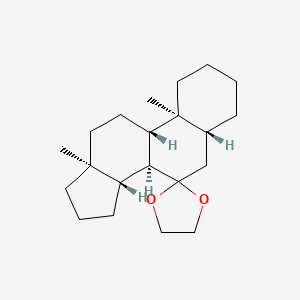

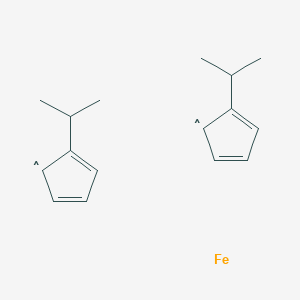

Bis(i-propylcyclopentadienyl)iron is a chemical compound with the molecular formula C16H22Fe . It has a molecular weight of 270.19 .

Molecular Structure Analysis

The molecular structure of Bis(i-propylcyclopentadienyl)iron consists of an iron atom coordinated to two cyclopentadienyl rings, each of which is substituted with an isopropyl group .Physical And Chemical Properties Analysis

Bis(i-propylcyclopentadienyl)iron is an orange liquid . It has a boiling point of 91°C at a pressure of 0.025 Torr .Applications De Recherche Scientifique

Catalysis in Ethylene Oligo-/Polymerization : Bis(i-propylcyclopentadienyl)iron derivatives have been used in the field of ethylene oligo-/polymerization. These complexes show enhanced catalytic activities and thermal stability due to controlled amounts of ring strain in the ligand frame (Wang, Solan, Zhang, & Sun, 2018).

Hydrosilylation of Aldehydes and Ketones : These iron complexes serve as efficient precatalysts for the chemo- and regioselective reduction of aldehydes and ketones through carbonyl hydrosilylation, showing one of the most active iron-catalyzed carbonyl reductions to date (Tondreau, Lobkovsky, & Chirik, 2008).

Hydrosilylation for Manufacturing Tires : Aryl-substituted bis(imino)pyridine iron dinitrogen complexes have been applied for the hydrosilylation of 1,2,4-trivinylcyclohexane with tertiary alkoxy silanes, a process important in the manufacture of low rolling resistance tires (Atienza et al., 2012).

Catalytic Hydroboration : Bis(imino)pyridine iron dinitrogen complexes promote the anti-Markovnikov catalytic hydroboration of various alkenes with high activity and selectivity (Obligacion & Chirik, 2013).

Asymmetric Transfer Hydrogenation of Ketones : Bis(isonitrile) iron(II) complexes with chiral N2P2 macrocycles have been effective in the asymmetric transfer hydrogenation of ketones, yielding products with high enantioselectivity (Bigler & Mezzetti, 2014).

QSAR Model for Ethylene Polymerization : Bis(imino)pyridine iron complexes have been the subject of a quantitative structure-activity relationship (QSAR) study, correlating the structural features of these catalysts with their performance in ethylene polymerization (Cruz et al., 2007).

Synthesis and Electronic Structure Study : Studies on bis(imino)pyridine iron metallacyclic intermediates have revealed insights into their structure and electronic properties, contributing to our understanding of iron-catalyzed cyclization reactions (Hoyt et al., 2013).

Catalysis in Alcohol Oxidation : Chelating bis-N-heterocyclic carbene complexes of iron(ii) with bipyridyl ligands have been used as catalyst precursors for the oxidation of alcohols (Pinto et al., 2016).

Hydrogenation of Hindered Alkenes : Certain bis(imino)pyridine iron complexes have shown high activity in the hydrogenation of hindered, unfunctionalized alkenes, a challenging substrate for homogenous hydrogenation catalysts (Yu et al., 2012).

Preparation and Applications in Catalysis : Iron cyclopentadienone complexes derived from bis-propargylic alcohols have been prepared and applied in ketone reduction and alcohol oxidations (Hodgkinson et al., 2016).

Safety And Hazards

Propriétés

InChI |

InChI=1S/2C8H11.Fe/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPDJEJMCVRBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C[CH]1.CC(C)C1=CC=C[CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(i-propylcyclopentadienyl)iron | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)